An In-depth Guide to the Stereochemistry of Furanoid and Pyranoid Linalool Oxides
An In-depth Guide to the Stereochemistry of Furanoid and Pyranoid Linalool Oxides
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical intricacies of the furanoid and pyranoid isomers of linalool (B1675412) oxide. Linalool oxides are naturally occurring monoterpenes and significant components in the aroma profiles of many essential oils and teas.[1][2] Their stereochemistry plays a crucial role in their sensory properties and potential biological activities, making a thorough understanding essential for fields ranging from flavor and fragrance chemistry to pharmacology.
Introduction to Linalool Oxide Stereoisomers
Linalool oxides are derived from the oxidative cyclization of linalool. Depending on the site of intramolecular cyclization following the epoxidation of the linalool's trisubstituted double bond, either a five-membered tetrahydrofuran (B95107) ring (furanoid) or a six-membered tetrahydropyran (B127337) ring (pyranoid) is formed.[1]
Both the furanoid and pyranoid structures possess two chiral centers, leading to the existence of four possible stereoisomers for each ring type: two pairs of enantiomers which are diastereomers to each other (cis and trans). Consequently, there are a total of eight stereoisomeric forms of linalool oxide.[1] The biosynthesis of these compounds is believed to proceed through the regioselective mono-epoxidation of the linalool double bond, followed by intramolecular cyclization.[1]
The initial enantiomeric composition of linalool, either (R)-(-)-linalool or (S)-(+)-linalool, dictates the stereochemistry of the resulting linalool oxide isomers.[3]
Stereochemistry of Furanoid Linalool Oxides
The furanoid linalool oxides, systematically named as 5-ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol, exist as cis and trans diastereomers. Each of these diastereomers is a racemic mixture of two enantiomers.
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(cis)-Furanoid Linalool Oxide: The vinyl group and the hydroxypropyl group are on the same side of the furan (B31954) ring. The two enantiomers are (2R, 5S) and (2S, 5R).
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(trans)-Furanoid Linalool Oxide: The vinyl group and the hydroxypropyl group are on opposite sides of the ring. The two enantiomers are (2R, 5R) and (2S, 5S).
Stereochemistry of Pyranoid Linalool Oxides
Similarly, the pyranoid linalool oxides, systematically named as 6-ethenyltetrahydro-2,2,6-trimethyl-2H-pyran-3-ol, also exist as cis and trans diastereomers, each with a pair of enantiomers.[4]
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(cis)-Pyranoid Linalool Oxide: The vinyl group and the hydroxyl group are on the same side of the pyran ring. The enantiomers are (3R, 6R) and (3S, 6S).
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(trans)-Pyranoid Linalool Oxide: The vinyl group and the hydroxyl group are on opposite sides of the ring. The enantiomers are (3R, 6S) and (3S, 6R).[5]
Quantitative Data Summary
The stereoisomers of linalool oxide can be characterized by their specific optical rotations and are often identified by their retention times in chiral gas chromatography.
| Stereoisomer | Systematic Name | Optical Rotation [α]²⁰D (c, solvent) |
| (+)-cis-Furanoid | (2R,5S)-5-ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol | +1.8 (c 2.1, CHCl₃)[1] |
| (+)-trans-Furanoid | (2S,5S)-5-ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol | +3.0 (c 2.4, CHCl₃)[1] |
| (-)-cis-Pyranoid | (3S,6S)-2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol | -1.5 (c 2.3, CH₂Cl₂)[1] |
| (-)-trans-Pyranoid | (3R,6S)-2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol | -6.3 (c 2.3, CH₂Cl₂)[1] |
| Corresponding Enantiomers | (Sign of rotation is opposite) | |
| (-)-cis-Furanoid | (2S,5R)-5-ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol | Value not explicitly found, expected to be -1.8 |
| (-)-trans-Furanoid | (2R,5R)-5-ethenyltetrahydro-α,α,5-trimethyl-2-furanmethanol | Value not explicitly found, expected to be -3.0 |
| (+)-cis-Pyranoid | (3R,6R)-2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol | Value not explicitly found, expected to be +1.5 |
| (+)-trans-Pyranoid | (3S,6R)-2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol | Value not explicitly found, expected to be +6.3 |
Note: The table presents data for isomers derived from (S)-linalool. The corresponding enantiomers with opposite optical rotation signs are derived from (R)-linalool.[1][3]
Experimental Protocols
The synthesis and separation of all eight stereoisomers of linalool oxide is a complex process. A common laboratory-scale approach involves the epoxidation of an enantiomerically pure linalool followed by acid-catalyzed cyclization and subsequent chromatographic separation.[1]
A. Synthesis of Linalool Oxide Isomer Mixture
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Epoxidation: A solution of enantiomerically pure linalool (e.g., (R)-(-)-linalool) in a solvent like dichloromethane (B109758) (CH₂Cl₂) is cooled to 0 °C.[1]
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Reagent Addition: m-Chloroperbenzoic acid (mCPBA) is added portion-wise to the stirred solution. The reaction is highly regioselective, targeting the trisubstituted double bond.[1]
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Cyclization: The resulting epoxy-alcohol is unstable. Cyclization begins during the epoxidation and work-up. To ensure complete cyclization, a catalytic amount of p-toluenesulfonic acid (PTSA) can be added after the linalool is fully consumed.[1]
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Work-up: The reaction mixture is washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield a crude mixture of furanoid and pyranoid isomers.[1] A typical crude mixture from (R)-linalool might consist of 81% furanoid isomers and 19% pyranoid isomers.[1]
B. Chromatographic Separation of Isomers
Direct chromatographic separation of all eight isomers is challenging due to similar retention factors.[1] A multi-step procedure involving chemical derivatization is often employed.[1][3]
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Chemoselective Benzoylation: The crude mixture is dissolved in dry CH₂Cl₂ and pyridine, cooled to 0 °C, and benzoyl chloride is added. This selectively converts the less sterically hindered secondary hydroxyl groups of the pyranoid oxides into benzoate (B1203000) esters.[1]
-
Separation of Benzoates: The pyranoid benzoate esters can now be separated from the unreacted furanoid oxides by column chromatography.[1]
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Derivatization of Furanoids: The recovered furanoid isomers are then converted into their acetate (B1210297) esters using acetic anhydride (B1165640) and sodium acetate. These diastereomeric acetates are separable by chromatography.[1]
-
Hydrolysis: The separated pyranoid benzoates are hydrolyzed (e.g., with NaOH/MeOH) to yield the pure cis- and trans-pyranoid isomers, which can then be separated by chromatography.[1] The separated furanoid acetates are reduced (e.g., with LiAlH₄) to give the pure cis- and trans-furanoid isomers.[1][6]
C. Analytical Characterization
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Gas Chromatography-Mass Spectrometry (GC-MS): Used for initial identification and purity assessment. A common setup uses an HP-5MS column with a temperature program (e.g., 60°C for 1 min, ramp to 150°C, then to 280°C).[1]
-
Chiral Gas Chromatography: Essential for separating enantiomers and determining enantiomeric excess (ee). Columns such as Astec® CHIRALDEX™ B-PM are used for pyranoid isomers.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the cis/trans diastereomeric structures. For example, for pyranoid trans-linalool oxide, key ¹H NMR signals appear at δ 5.97 (dd), 4.99 (d), and 1.25, 1.17, 1.16 (3x s, for methyl groups).[1] ¹³C NMR provides further structural confirmation.[1]
Significance in Research and Development
The distinct stereochemistry of linalool oxides has a profound impact on their organoleptic properties. For instance, (S)-linalool and its corresponding (2S)-linalool oxide isomers are often described as having sweet, floral notes, while the (R)-isomers have different, often more woody or herbaceous, aromas.[2] This stereochemical dependence is critical in the food, beverage, and fragrance industries.
In drug development, the specific stereoisomers of a chiral molecule can exhibit vastly different pharmacological activities and metabolic fates. While research into the specific biological activities of each linalool oxide isomer is ongoing, their presence in medicinal plants suggests potential therapeutic relevance. Understanding and isolating pure stereoisomers is a prerequisite for accurately assessing their individual biological effects and for developing potential new therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. trans-Linalool oxide (pyranoid) [webbook.nist.gov]
- 5. Linalool oxide pyranoid, trans-(+)- | C10H18O2 | CID 6428300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dynamics of linalool and its derivatives enantiomers in Camellia sinensis var. Assamica “Hainan dayezhong” - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1. Chemical structure and carbon numbering of linalool oxide (furanoid).
